

Application Notes and Protocols: C22:0 Phosphocholine

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Compound of Interest

Compound Name: *1-Docosanoyl-sn-glycero-3-phosphocholine*

Cat. No.: *B15597600*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper handling, storage, and utilization of C22:0 Phosphocholine, also known as Behenoyl Phosphocholine or **1-Docosanoyl-sn-glycero-3-phosphocholine**.

Product Information and Properties

C22:0 Phosphocholine is a saturated lysophosphatidylcholine containing a 22-carbon fatty acid (behenic acid). Its long, saturated acyl chain imparts distinct physical and chemical properties that are critical for its various applications in research and drug development.

Quantitative Data Summary

Property	Value	Source
Synonyms	1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, Behenoyl LPC, 22:0 Lyso PC	[1]
Molecular Formula	C30H62NO7P	[1]
Molecular Weight	579.79 g/mol	[1]
Appearance	White to off-white powder	
Storage Temperature	-20°C	[1]
Melting Point	Not available. For reference, the melting point of Stearoyl lysophosphatidylcholine (C18:0) is 100-200 °C.	[2]
Critical Micelle Concentration (CMC)	Not specifically determined for C22:0. Estimated to be in the low micromolar range based on data for other long-chain lysophosphatidylcholines (e.g., C18:0 Lyso PC: ~0.4 µM).	[3]
Solubility	Soluble in organic solvents such as chloroform and ethanol.[4] A common solvent mixture for phospholipids is chloroform:methanol (2:1, v/v). [5] For long-chain, saturated lipids that are difficult to dissolve in pure chloroform, adding a small amount of methanol (~2%) and deionized water (~0.5-1%) can improve solubility.[6]	

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of C22:0 Phosphocholine.

Storage:

- Powder: Store the solid powder at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[1] Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the product.
- Organic Solutions: If dissolved in an organic solvent, store at -20°C in a glass vial with a Teflon-lined cap.[6] Avoid using plastic containers for storage of organic solutions as plasticizers may leach into the solution.

Handling:

- Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powder or solutions.
- Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
- When preparing solutions, use high-purity organic solvents. For many applications, a mixture of chloroform and methanol is effective for solubilization.[5] Gentle warming or sonication may be required to fully dissolve the lipid.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating C22:0 Phosphocholine. Due to its saturated nature, C22:0 Phosphocholine will increase the rigidity and stability of the liposomal membrane.

Materials:

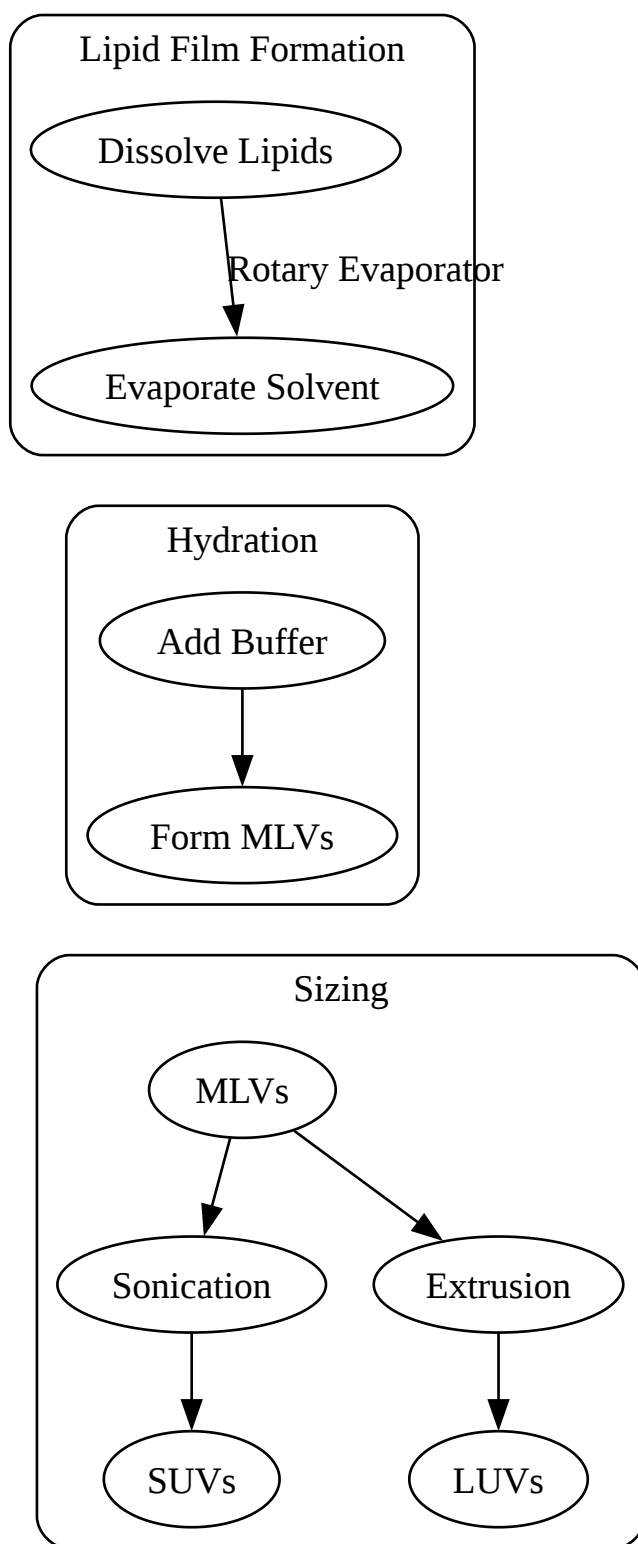
- C22:0 Phosphocholine

- Other lipid components (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)
- Chloroform or a chloroform:methanol mixture
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or extruder

Procedure:

- Lipid Film Formation:
 - Dissolve C22:0 Phosphocholine and other lipid components in chloroform or a chloroform:methanol mixture in a round-bottom flask.
 - Attach the flask to a rotary evaporator.
 - Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture to ensure proper mixing.
 - Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
 - Continue to apply vacuum for at least 1-2 hours to remove any residual solvent.
- Hydration:
 - Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
 - Gently agitate the flask to hydrate the lipid film. This process can be facilitated by including glass beads in the flask. Hydration should be performed at a temperature above the lipid mixture's phase transition temperature.

- The initial product will be a suspension of multilamellar vesicles (MLVs).
- Vesicle Sizing (Sonication or Extrusion):
 - Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Keep the sample on ice to prevent overheating and degradation of the lipids.
 - Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size using a lipid extruder. This should also be done at a temperature above the phase transition temperature. Repeat the extrusion process 10-20 times for optimal results.



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Caption: Mass spectrometry analysis workflow.

Supplementation in Cell Culture

Lysophosphatidylcholines can influence various cellular processes, including proliferation and signaling. [3][7] This protocol provides a general guideline for supplementing cell culture media with C22:0 Phosphocholine.

Materials:

- C22:0 Phosphocholine
- Ethanol or DMSO for stock solution preparation
- Complete cell culture medium appropriate for the cell line
- Sterile filtration unit (0.22 μ m)

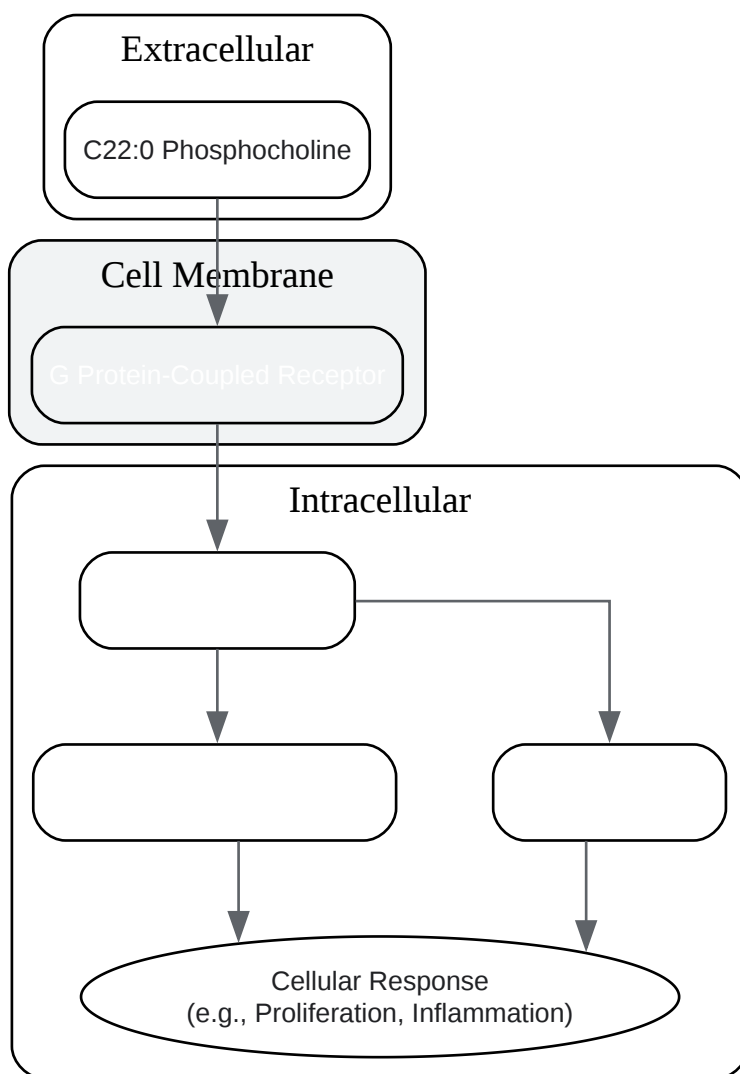
Procedure:

- Stock Solution Preparation:
 - Dissolve C22:0 Phosphocholine in sterile ethanol or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
 - Store the stock solution at -20°C.
- Media Supplementation:
 - Thaw the stock solution and dilute it in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Typical concentrations for lysophosphatidylcholine effects range from low micromolar to tens of micromolar. [3] * Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
 - Sterile-filter the supplemented medium through a 0.22 μ m filter before adding it to the cells.
- Cell Treatment and Analysis:

- Replace the existing medium with the C22:0 Phosphocholine-supplemented medium.
- Incubate the cells for the desired period.
- Analyze the cells for the desired endpoints, such as changes in proliferation, apoptosis, or specific signaling pathway activation. [8]

Role in Signaling Pathways

Lysophosphatidylcholines (LPCs), including C22:0 Phosphocholine, are bioactive lipid molecules that can act as signaling messengers. They are known to modulate the activity of various cell types, including endothelial cells, smooth muscle cells, and immune cells. [3] LPCs can exert their effects through interactions with G protein-coupled receptors (GPCRs) and by influencing intracellular signaling cascades, such as the protein kinase C (PKC) pathway and the production of reactive oxygen species (ROS). [3][9] [Lysophosphatidylcholine Signaling Pathway](#)



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